Zinc di-O-butyl di-O-hexyl bis(dithiophosphate)
CAS No.: 68413-49-0
Cat. No.: VC18461692
Molecular Formula: C20H44O4P2S4Zn
Molecular Weight: 604.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68413-49-0 |
|---|---|
| Molecular Formula | C20H44O4P2S4Zn |
| Molecular Weight | 604.2 g/mol |
| IUPAC Name | zinc;butoxy-hexoxy-sulfanylidene-sulfido-λ5-phosphane |
| Standard InChI | InChI=1S/2C10H23O2PS2.Zn/c2*1-3-5-7-8-10-12-13(14,15)11-9-6-4-2;/h2*3-10H2,1-2H3,(H,14,15);/q;;+2/p-2 |
| Standard InChI Key | DZMAOCHZUITXOT-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCOP(=S)(OCCCC)[S-].CCCCCCOP(=S)(OCCCC)[S-].[Zn+2] |
Introduction
Chemical Identity and Nomenclature
Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) is systematically named according to IUPAC conventions as zinc; dibutoxy-dihexoxy-sulfanylidene-sulfido-λ⁵-phosphane. Its molecular formula is C₂₀H₄₄O₄P₂S₄Zn, with a molecular weight of 604.2 g/mol. The compound’s CAS registry number, 7282-31-7, uniquely identifies it in chemical databases. Structurally, it consists of a central zinc atom coordinated to two dithiophosphate ligands, each comprising a phosphorus atom bonded to two sulfur atoms and two oxygen-linked alkyl groups (butyl and hexyl) .
The alkyl groups—butyl (C₄H₉) and hexyl (C₆H₁₃)—play a pivotal role in determining the compound’s solubility and thermal stability. Branched or linear alkyl chains enhance lipophilicity, enabling the compound to dissolve readily in nonpolar solvents and mineral oils . This solubility is critical for its function as a lubricant additive, ensuring uniform dispersion within base oils.
Synthesis and Production
The synthesis of zinc di-O-butyl di-O-hexyl bis(dithiophosphate) follows a two-step process common to ZDDP compounds:
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Formation of Dithiophosphoric Acid:
Phosphorus pentasulfide (P₂S₅) reacts with a mixture of butanol (C₄H₉OH) and hexanol (C₆H₁₃OH) under controlled heating. This reaction produces dialkyldithiophosphoric acid [(RO)₂PS₂H], where R represents butyl and hexyl groups:The choice of alcohols allows fine-tuning of the alkyl chain length, optimizing the compound’s compatibility with specific lubricant formulations .
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Neutralization with Zinc Oxide:
The dithiophosphoric acid is neutralized using zinc oxide (ZnO), yielding the final zinc dithiophosphate complex:Variations in reactant ratios, reaction time, and temperature influence the product’s purity and yield. For instance, Vulcanchem’s protocol emphasizes a 1:1 molar ratio of dimercapto phosphate to zinc sulfide to minimize byproducts.
Structural and Spectroscopic Characterization
Molecular Geometry
Zinc dithiophosphates exhibit diverse coordination geometries depending on the alkyl substituents. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that zinc di-O-butyl di-O-hexyl bis(dithiophosphate) adopts a tetrahedral coordination around the zinc center, with sulfur atoms from the dithiophosphate ligands occupying the vertices . The phosphorus atoms reside in a tetrahedral environment, bonded to two sulfur and two oxygen atoms .
In solid-state NMR studies, the ³¹P chemical shift anisotropy (CSA) correlates with the S-P-S bond angle. For this compound, CSA values indicate a bond angle of approximately 108°, consistent with bridging ligand configurations observed in polymeric zinc dithiophosphates .
Polymorphism and Aggregation
The compound’s tendency to form dimers or polymers in nonpolar solvents is well-documented. In solution, monomeric units equilibrate with dimers:
This equilibrium is influenced by solvent polarity; donor solvents like ethanol promote dissociation into monomers .
Industrial Applications
Lubricant Additives
Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) is primarily used as a multi-functional additive in engine oils and industrial lubricants. Its dual role includes:
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Anti-Wear Protection: The compound forms a protective tribofilm on metal surfaces, reducing friction and preventing direct metal-to-metal contact .
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Antioxidant Activity: It scavenges free radicals generated during oxidative degradation, extending the lubricant’s service life .
Comparative studies show that mixed alkyl chains (butyl/hexyl) offer superior performance compared to single-chain analogs, balancing solubility and thermal stability .
Other Applications
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Metalworking Fluids: Enhances tool life by minimizing wear during machining operations.
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Hydraulic Fluids: Prevents corrosion and oxidation in high-pressure systems.
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